REACTION_CXSMILES
|
[CH:1](=[C:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])[CH2:2]C.[Na].[C:11](OC)(=O)[CH2:12]C(C)=O>CO>[CH2:11]=[CH:12][C:5](=[O:9])[CH2:6][CH2:7][CH2:8][CH2:4][CH2:1][CH3:2] |^1:9|
|
Name
|
propylidene cyclopentanone
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)=C1C(CCC1)=O
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(CCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |